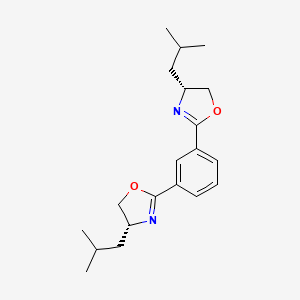

1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene

Description

BenchChem offers high-quality 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4R)-4-(2-methylpropyl)-2-[3-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-13(2)8-17-11-23-19(21-17)15-6-5-7-16(10-15)20-22-18(12-24-20)9-14(3)4/h5-7,10,13-14,17-18H,8-9,11-12H2,1-4H3/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXFTNWCUVUHOS-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene

Introduction: The Privileged Role of Bis(oxazoline) Ligands in Asymmetric Catalysis

Bis(oxazoline) ligands, commonly abbreviated as BOX ligands, represent a cornerstone class of C₂-symmetric chiral ligands in the field of asymmetric catalysis.[1][2][3] Their widespread adoption stems from a modular and accessible synthesis, allowing for fine-tuning of steric and electronic properties to suit a vast array of chemical transformations.[1] These bidentate nitrogen donor ligands excel at forming well-defined chiral complexes with a variety of transition metals, including copper, palladium, and zinc, thereby creating a highly effective chiral environment around the metal center.[2][4] This controlled environment is paramount for inducing high levels of enantioselectivity in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide focuses on a specific and valuable member of this family: 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene . We will provide a detailed exploration of its synthesis, explaining the causality behind the chosen methodology, and a comprehensive overview of the analytical techniques required to verify its structure, purity, and stereochemical integrity. This document is intended for researchers and drug development professionals seeking to employ this powerful ligand in their synthetic endeavors.

Part 1: Synthesis of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene

The synthesis of BOX ligands is a well-established process that leverages the condensation of a dicarboxylic acid derivative or, more commonly, a dinitrile with an enantiopure β-amino alcohol.[4][5] The chirality of the final ligand is directly inherited from the amino alcohol precursor, making this a highly efficient method for chirality transfer.[1][2]

Retrosynthetic Analysis & Key Precursors

The target molecule is disconnected at the two C-N bonds of the oxazoline rings, revealing the two primary building blocks:

-

Isophthalonitrile (1,3-Dicyanobenzene): A commercially available aromatic dinitrile that forms the central benzene spacer.

-

(R)-2-Amino-4-methyl-1-pentanol ((R)-Leucinol): A chiral β-amino alcohol derived from the natural amino acid (R)-leucine. The stereochemical integrity of this precursor is critical, as it dictates the absolute configuration of the final ligand.

One-Pot Zinc-Catalyzed Synthesis: A Protocol of Choice

An efficient and high-yielding approach for the synthesis of BOX ligands involves a one-pot condensation reaction catalyzed by a Lewis acid, such as zinc trifluoromethanesulfonate (Zn(OTf)₂).[5][6] This method is often preferred due to its operational simplicity and the high purity of the resulting product, which can sometimes obviate the need for chromatographic purification.[5]

Causality Behind Experimental Choices:

-

Catalyst: Zinc triflate acts as a potent Lewis acid, activating the nitrile groups of isophthalonitrile towards nucleophilic attack by the hydroxyl and amino functionalities of (R)-leucinol. This significantly accelerates the rate of the condensation and subsequent cyclization.

-

Solvent: Anhydrous toluene is the solvent of choice. Its high boiling point is suitable for reflux conditions, and it allows for the azeotropic removal of water, a byproduct of the condensation, which drives the reaction equilibrium towards product formation.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the Lewis acid catalyst and other reactive intermediates by atmospheric moisture.

Experimental Protocol

Materials & Equipment:

-

Two-necked round-bottomed flask with a reflux condenser and argon/nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Isophthalonitrile

-

(R)-Leucinol

-

Zinc Triflate (Zn(OTf)₂)

-

Anhydrous Toluene

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous solutions of Sodium Bicarbonate (NaHCO₃) and Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Setup: A 100-mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser is charged with isophthalonitrile (1.0 equiv) and zinc triflate (0.05 - 1.0 equiv). The system is thoroughly purged with argon.

-

Solvent Addition: Anhydrous toluene is added to the flask to dissolve the starting materials. The solution is stirred for 5-10 minutes.

-

Nucleophile Addition: A solution of (R)-leucinol (2.0 equiv) in anhydrous toluene is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is allowed to cool to room temperature. The mixture is diluted with ethyl acetate.

-

Washing: The organic solution is transferred to a separatory funnel and washed sequentially with saturated NaHCO₃ solution (3 times) and brine (3 times) to remove the catalyst and any water-soluble impurities.[5]

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: In many cases, this procedure yields the product in high purity (>90%).[5] If necessary, further purification can be achieved by column chromatography on silica gel.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of the target BOX ligand.

Part 2: Characterization of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene

Rigorous characterization is essential to confirm the chemical identity, purity, and enantiomeric integrity of the synthesized ligand. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton in the molecule. Expected regions include:

-

Aromatic Protons: Signals corresponding to the protons on the 1,3-disubstituted benzene ring.

-

Oxazoline Ring Protons: A set of diastereotopic protons (CH₂ and CH) on the dihydrooxazole ring, typically appearing as complex multiplets.

-

Isobutyl Group Protons: Characteristic signals for the CH, CH₂, and two diastereotopic methyl (CH₃) groups.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Key signals include:

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The experimentally determined mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should match the calculated value for C₂₀H₂₉N₂O₂⁺.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A strong absorption band around 1640-1660 cm⁻¹ is characteristic of the C=N stretching vibration of the oxazoline ring.

Chiral and Physical Analysis

-

Optical Rotation: As a chiral molecule, the product will rotate plane-polarized light. The specific rotation, [α]D, is measured at a specific concentration, temperature, and wavelength (typically the sodium D-line, 589 nm). A non-zero value confirms the enantiomeric enrichment of the sample.

-

Physical Properties: The compound is typically a solid at room temperature.[9] Its melting point can be determined as an indicator of purity.

Summary of Characterization Data

| Analysis Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shifts (δ) | Aromatic (7.5-8.2 ppm), Oxazoline (4.0-5.0 ppm), Isobutyl (0.8-2.0 ppm) |

| ¹³C NMR | Chemical Shifts (δ) | C=N (~165 ppm), Aromatic C (125-135 ppm), Oxazoline C (65-80 ppm), Alkyl C (20-45 ppm) |

| HRMS (ESI+) | [M+H]⁺ | Calculated for C₂₀H₂₉N₂O₂⁺: 329.2229; Found: ± 5 ppm |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1650 (C=N stretch), ~2950 (Aliphatic C-H), ~3050 (Aromatic C-H) |

| Optical Rotation | Specific Rotation [α]D | A specific, non-zero value for the (R,R)-enantiomer. |

| Physical State | Appearance | White to off-white solid.[9] |

Visualization of Characterization Workflow

Caption: A logical workflow for the complete characterization of the ligand.

Conclusion

The synthesis of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene via a zinc-catalyzed one-pot condensation of isophthalonitrile and (R)-leucinol is a robust and efficient method for accessing this valuable chiral ligand. Its identity and purity must be rigorously confirmed through a suite of analytical techniques, including NMR, HRMS, and polarimetry, to ensure its suitability for stereoselective applications. As a member of the privileged BOX ligand class, this molecule serves as a powerful tool for researchers in organic synthesis and drug development, enabling the creation of complex chiral molecules with high levels of stereocontrol.

References

-

Hatakeyama, T., et al. (2009). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. Organic Syntheses, 86, 292-303. [Link]

-

Davies, I. W., et al. (2001). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole). Organic Syntheses, 78, 230. [Link]

-

University of Texas at Austin. (n.d.). New chiral bis(oxazoline) ligands for asymmetric catalysis. UT Electronic Theses and Dissertations. [Link]

-

Bedeschi, P., et al. (2006). Synthesis and Crystallographic Characterization of Chiral Bis-oxazoline-amides. Fine-Tunable Ligands for Pd-Catalyzed Asymmetric Alkylations. The Journal of Organic Chemistry, 71(18), 6746–6755. [Link]

-

Grokipedia. (n.d.). Bisoxazoline ligand. [Link]

-

Wikipedia. (n.d.). Bisoxazoline ligand. [Link]

-

chemeurope.com. (n.d.). Bisoxazoline ligand. [Link]

-

Gosh, A. K., Mathivanan, P., & Cappiello, J. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(8), 3286-3326. [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. [Link]

-

Doron Scientific. (2023). 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. In Combination of 1H and 13C NMR Spectroscopy. [Link]

- Google Patents. (n.d.). DE102009012445A1 - New substituted bisoxazoline ligands, useful as chiral catalyst in asymmetric organic synthesis, preferably nitroaldol reaction.

-

Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

-

Digital CSIC. (n.d.). SUPPORTING INFORMATION. [Link]

-

Organic Chemistry Portal. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. [Link]

-

Baczko, K., et al. (2013). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Liquid Crystals, 40(12), 1669-1677. [Link]

-

Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

-

MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]

-

Jacobsen, E. N. (1988). Asymmetric dihydroxylation via ligand-accelerated catalysis. Journal of the American Chemical Society. [Link]

-

Acta Crystallographica Section E. (2015). (η6-Benzene)chlorido[(S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenolato]ruthenium(II). [Link]

-

ACS Omega. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. [Link]

-

ResearchGate. (2023). Novel Axially Chiral Styrene-Based Organocatalysts and Their Application in Asymmetric Cascade Michael/Cyclization Reaction. [Link]

-

Chem-Impex. (n.d.). 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene. [Link]

-

OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. [Link]

-

PubMed. (2011). NMR QSAR model for the analysis of 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols. [Link]

Sources

- 1. Bisoxazoline ligand â Grokipedia [grokipedia.com]

- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 3. Bisoxazoline_ligand [chemeurope.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene | 265127-64-8 [sigmaaldrich.com]

Chiral i-Bu-BOX Ligand: Structural Insights, IUPAC Nomenclature, and Applications in Asymmetric Catalysis

Executive Summary

In the realm of asymmetric catalysis, C2-symmetric bis(oxazoline) (BOX) ligands have established themselves as "privileged structures" capable of inducing extraordinary levels of enantioselectivity across a diverse array of transition-metal-catalyzed transformations. While the tert-butyl substituted variant (t-Bu-BOX) is widely recognized, the isobutyl-substituted analog—i-Bu-BOX —occupies a critical niche. By offering a unique steric profile characterized by β-carbon branching, i-Bu-BOX provides the conformational flexibility required to accommodate sterically demanding substrates that otherwise fail with more rigid ligands.

This whitepaper provides an in-depth technical analysis of the i-Bu-BOX ligand, detailing its structural architecture, IUPAC nomenclature, validated synthesis protocols, and mechanistic role in drug development and complex molecule synthesis.

Structural Architecture & IUPAC Nomenclature

To ensure absolute structural clarity and reproducibility in patent filings and literature, adherence to systematic nomenclature is mandatory[1]. The most widely utilized gem-dimethyl bridged variant of the i-Bu-BOX ligand is systematically named:

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) [2]

Deconstructing the Nomenclature:

-

(4S,4'S) : Denotes the absolute stereochemistry at the C4 position of both oxazoline rings. This chirality is inherited directly from the enantiopure amino alcohol precursor, L-leucinol.

-

2,2'-(Propane-2,2-diyl) : Describes the gem-dimethyl methylene bridge connecting the two oxazoline rings at their C2 positions. This bridge is not merely structural; it induces the "Thorpe-Ingold effect," restricting conformational flexibility and locking the ligand into a rigid C2-symmetric geometry upon metal coordination.

-

bis(4-isobutyl-4,5-dihydrooxazole) : Indicates the presence of two 4,5-dihydrooxazole (oxazoline) rings, each substituted at the C4 position with an isobutyl group ( −CH2CH(CH3)2 ).

Synthesis & Experimental Protocol

As a Senior Application Scientist, the primary challenge I observe in BOX ligand synthesis is the inadvertent epimerization of the C4 stereocenter during the cyclization step. Direct acid-catalyzed dehydration requires harsh conditions that often lead to racemization. To circumvent this, the protocol below utilizes a mild, base-promoted intramolecular nucleophilic displacement, ensuring complete retention of the (S,S) configuration[3].

Self-Validating Protocol: Synthesis of (4S,4'S)-i-Bu-BOX

Phase 1: Amidation (Intermediate Formation)

-

Preparation : In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve L-leucinol (2.05 eq) and anhydrous triethylamine ( Et3N , 2.2 eq) in dry dichloromethane ( CH2Cl2 ).

-

Addition : Cool the reaction mixture to 0 °C. Add dimethylmalonyl dichloride (1.0 eq) dropwise over 30 minutes.

-

Causality: The low temperature strictly controls the exothermic acylation, preventing the formation of unwanted oligomeric side products.

-

-

Reaction : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

-

Isolation : Quench with 1N HCl, extract with CH2Cl2 , wash with saturated NaHCO3 , and concentrate in vacuo to yield the bis-amide intermediate.

Phase 2: Cyclization (Ring Closure)

-

Activation : Dissolve the crude bis-amide in dry CH2Cl2 . Add Et3N (4.0 eq) and cool to 0 °C.

-

Tosylation : Add p-toluenesulfonyl chloride (TsCl, 2.0 eq) portion-wise.

-

Causality: TsCl converts the primary hydroxyl groups into excellent leaving groups (tosylates). This facilitates a mild cyclization driven by the nucleophilic attack of the amide oxygen, entirely avoiding the epimerization risks associated with strong acids[3].

-

-

Reflux : Heat the mixture to a gentle reflux for 24–48 hours until complete conversion is observed.

Phase 3: Validation & Quality Control

-

TLC Monitoring : Confirm the disappearance of the bis-amide ( Rf ~ 0.2 in 1:1 EtOAc/Hexane) and the appearance of the i-Bu-BOX product ( Rf ~ 0.6).

-

1H NMR Analysis : Verify the disappearance of the primary hydroxyl protons (~3.5 ppm) and the emergence of characteristic oxazoline ring multiplet signals (4.0–4.5 ppm).

-

Chiral HPLC : Run an aliquot on a chiral stationary phase to confirm >99% enantiomeric excess (ee), validating that no racemization occurred.

Fig 1. Step-by-step synthesis workflow of the i-Bu-BOX ligand from L-leucinol.

Coordination Chemistry & Mechanistic Causality

When i-Bu-BOX coordinates to a transition metal (e.g., Cu(II), Zn(II)), it acts as a bidentate N,N-donor, forming a stable six-membered metallacycle. The causality behind its enantioselective power lies in its precise spatial geometry.

The isobutyl groups at the C4 positions project outward toward the incoming substrate. Unlike the tert-butyl group, which is branched at the α -carbon and creates an impenetrable, rigid wall, the isobutyl group is branched at the β -carbon. This subtle structural difference provides the ligand with localized conformational flexibility. It allows the steric wall to "breathe" and adapt to highly sterically demanding transition states without compromising the overall rigidity of the metal-chelate ring[4].

Fig 2. Logical relationship demonstrating how i-Bu-BOX steric shielding dictates enantioselectivity.

Applications in Asymmetric Catalysis

The i-Bu-BOX ligand is highly versatile and frequently outperforms its analogs in specific catalytic environments.

-

Enantioselective Hydroamination : In the synthesis of chiral nitrogen heterocycles—a critical pathway in drug development—Tomioka and co-workers demonstrated that the pseudo-enantiomeric (4R,2'S)-i-Bu-BOX ligand efficiently catalyzes the enantioselective hydroamination/cyclization of secondary amine styrenyl substrates. This methodology yields chiral tetrahydroisoquinolines with up to 84% ee, outperforming more rigid ligands that hinder substrate binding[5].

-

Diels-Alder & Cyclopropanation : Evans and co-workers have shown that Cu(II) complexes derived from i-Bu-BOX and related derivatives serve as exceptional Lewis acid catalysts. They consistently provide high levels of endo/exo selectivity and enantioselectivity (often >90% ee) in Diels-Alder reactions with cyclopentadiene[6].

Quantitative Data Presentation

The table below summarizes the comparative performance profile of common BOX ligands to guide researchers in catalyst selection:

| Ligand | C4 Substituent | Steric Profile & Branching | Typical Applications | General Enantioselectivity |

| t-Bu-BOX | tert-Butyl | Highly rigid, α -branched | Cyclopropanation, standard Diels-Alder | Excellent (>95% ee) for flat substrates |

| i-Pr-BOX | Isopropyl | Moderate rigidity, α -branched | Ene reactions, Aldol additions | Good to Excellent (85-95% ee) |

| i-Bu-BOX | Isobutyl | Flexible bulk, β -branched | Hydroamination, bulky Diels-Alder | Superior for sterically demanding substrates |

References

- The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles - PMC - NIH Source: nih.gov

- C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC Source: nih.gov

- Metal-bis(oxazoline)

- Blue Book - IUPAC | International Union of Pure and Applied Chemistry Source: iupac.org

- Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) - Sigma-Aldrich Source: sigmaaldrich.com

- Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) - Organic Syntheses Procedure Source: orgsyn.org

Sources

- 1. iupac.org [iupac.org]

- 2. (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) | 176650-26-3 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rameshrasappan.com [rameshrasappan.com]

- 5. The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene: A Privileged Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of C₂-Symmetric Bis(oxazoline) Ligands

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile.[1] Central to achieving high levels of enantioselectivity in chemical transformations is the use of chiral catalysts. Among the myriad of chiral ligands developed, C₂-symmetric bis(oxazoline) ligands, commonly known as BOX ligands, have emerged as a "privileged" class.[2][3] Their remarkable success stems from a combination of factors: a modular and readily synthesizable scaffold, the formation of stable, well-defined complexes with a variety of metals, and the creation of a rigid and predictable chiral environment that effectively controls the stereochemical outcome of a wide range of reactions.[2][4]

This technical guide provides a comprehensive overview of a prominent member of this family: 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene . We will delve into its core characteristics, synthesis, and diverse applications in asymmetric catalysis, offering insights into the mechanistic underpinnings of its efficacy and its relevance to the synthesis of complex molecules and pharmaceutical intermediates.

Core Compound Profile

| Property | Value |

| Chemical Name | 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene |

| CAS Number | 1315612-04-4 |

| Molecular Formula | C₂₀H₂₈N₂O₂ |

| Molecular Weight | 328.45 g/mol |

| Appearance | Typically a solid |

| Enantiomeric Form | (R,R)-enantiomer |

| Synonyms | (R,R)-iBu-BOX |

The corresponding (S,S)-enantiomer, 1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene, has the CAS number 265127-64-8. The availability of both enantiomers is a significant advantage, as it allows for the synthesis of either enantiomer of a target molecule.[2]

The Architectural Ingenuity of the Bis(oxazoline) Scaffold

The efficacy of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene as a chiral ligand is deeply rooted in its molecular architecture. The C₂-symmetry, where the molecule can be rotated by 180° around a central axis to yield an identical structure, simplifies the analysis of reaction transition states by reducing the number of possible diastereomeric intermediates.[3]

The two nitrogen atoms of the oxazoline rings act as a bidentate chelating agent, coordinating to a metal center to form a stable complex. The isobutyl groups at the stereogenic centers of the oxazoline rings extend into the space around the metal center, creating a defined chiral pocket. This steric hindrance dictates the trajectory of incoming substrates, thereby controlling the facial selectivity of the reaction.

Figure 2: General workflow for the synthesis of the target bis(oxazoline) ligand.

Detailed Protocol:

-

Amide Formation: To a solution of (R)-2-amino-4-methyl-1-pentanol (2.2 equivalents) and a suitable base such as triethylamine (2.5 equivalents) in an anhydrous solvent like dichloromethane at 0 °C, a solution of isophthaloyl dichloride (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting bis(amide) intermediate is then isolated through an aqueous workup and purified.

-

Cyclization: The purified bis(amide) is dissolved in an anhydrous solvent. A cyclizing agent, such as thionyl chloride or methanesulfonyl chloride in the presence of a base, is added. [1]The reaction is typically heated to facilitate the dehydrative cyclization to form the two oxazoline rings.

-

Purification: After the reaction is complete, the crude product is worked up to remove reagents and byproducts. The final product, 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene, is then purified by column chromatography or recrystallization to yield the enantiomerically pure ligand.

Applications in Asymmetric Catalysis: A Gateway to Chiral Molecules

The metal complexes of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene are powerful catalysts for a wide array of enantioselective transformations. The choice of metal center is crucial and dictates the type of reaction that can be effectively catalyzed.

Copper-Catalyzed Reactions:

Copper complexes of bis(oxazoline) ligands are particularly well-known for their utility in Lewis acid-catalyzed reactions.

-

Asymmetric Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. [5]Copper(II) complexes of BOX ligands catalyze the [4+2] cycloaddition between dienes and dienophiles with high enantioselectivity. [5][6]The chiral catalyst coordinates to the dienophile, activating it towards cycloaddition and effectively shielding one of its faces, thus directing the diene to attack from the less hindered side. [7][8]

-

Asymmetric Cyclopropanation: The synthesis of chiral cyclopropanes, important structural motifs in many natural products and pharmaceuticals, can be achieved through the reaction of alkenes with diazo compounds in the presence of a copper(I)-BOX catalyst. [2][4][9]The catalyst facilitates the decomposition of the diazo compound to form a chiral copper-carbene intermediate, which then transfers the carbene to the alkene in a stereocontrolled manner. [10][11][12][13]

-

Asymmetric Friedel-Crafts Alkylation: These ligands have been successfully employed in the enantioselective Friedel-Crafts alkylation of indoles and furans with nitroalkenes, catalyzed by zinc complexes. [14]

Other Metal-Catalyzed Reactions:

Beyond copper, bis(oxazoline) ligands can be paired with a variety of other metals to catalyze different types of transformations. For instance, palladium-catalyzed allylic alkylations and nickel-catalyzed cross-coupling reactions have been successfully demonstrated with related BOX ligands. [15][16]

Mechanistic Insights: The Origin of Enantioselectivity

The high degree of enantioselectivity observed in reactions catalyzed by metal-BOX complexes can be attributed to the formation of a well-defined, sterically demanding chiral environment around the metal center. In a typical Lewis acid-catalyzed reaction, the substrate coordinates to the metal in a specific orientation to minimize steric clashes with the bulky isobutyl groups of the ligand. This preferential binding mode leaves one face of the substrate exposed to attack by the nucleophile, leading to the formation of one enantiomer in excess.

The rigidity of the ligand backbone and the C₂-symmetry are crucial for maintaining a consistent and predictable chiral environment throughout the catalytic cycle, which is essential for achieving high enantiomeric excesses. [17]

Relevance in Drug Development and Complex Molecule Synthesis

The ability to synthesize enantiomerically pure building blocks is a cornerstone of modern drug development. Asymmetric catalysis with chiral ligands like 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene provides an efficient and atom-economical route to such molecules. The enantioselective reactions catalyzed by this ligand can be used to construct key stereocenters in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For example, the enantioselective synthesis of chiral cyclopropanes, amino acids, and polycyclic structures are all relevant to the construction of biologically active molecules. [16][18]

Conclusion: A Versatile Tool for Modern Organic Synthesis

1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene stands as a testament to the power of rational ligand design in asymmetric catalysis. Its modular synthesis, robust nature, and the predictable and highly effective stereocontrol it imparts in a multitude of chemical transformations have solidified its place as a valuable tool for synthetic chemists in both academic and industrial settings. For researchers and professionals in drug development, the mastery of catalysts derived from this and related bis(oxazoline) ligands opens up new avenues for the efficient and stereoselective synthesis of the complex chiral molecules that are at the heart of modern medicine.

References

- Denmark, S. E. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign.

- BenchChem. (2025).

- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.

- Wiley-VCH. (n.d.).

- Beilstein Journals. (2025). Synthesis of chiral cyclohexane-linked bisimidazolines.

- Pfaltz, A. (1996). Design of chiral ligands for asymmetric catalysis: from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox. Acta Chemica Scandinavica, 50, 189-194.

- Denmark, S. E., et al. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Organic Letters, 25(50), 9108-9113.

- Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561-3651.

- Fu, G. C. (2008). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. Organic Syntheses, 85, 1-13.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Bis(oxazoline) as Chiral Ligand.

- Wikipedia. (n.d.). Bisoxazoline ligand.

- Lamy, M. (2009).

- Guiry, P. J., et al. (2015). Synthesis of Bis(oxazoline) Ligands Possessing C-5 gem-Disubstitution and Their Application in Asymmetric Friedel–Crafts Alkylations. The Journal of Organic Chemistry, 80(20), 10148-10163.

- Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). Update 1 of: C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(11), PR284-PR435.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- Sigma-Aldrich. (n.d.). C2-symmetric chiral bisoxazolines (BOX) ligands.

- Jørgensen, K. A., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7235-7313.

- Zhang, X. P. (2017). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society, 139(4), 1484-1487.

- Carreira, E. M. (2018). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary Communications.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Lu, Z. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9348-9353.

- Faita, G., & Desimoni, G. (2014). Asymmetric Cyclopropanation Reactions. Synthesis, 46(08), 979-1029.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Sigma-Aldrich. (n.d.). Diels–Alder Reaction.

- Wulff, W. D. (1998). Diels-Alder Reaction-Aromatization Approach toward Functionalized Ring C Allocolchicinoids. Enantioselective Total Synthesis of (-)-Allocolchicine. The Journal of Organic Chemistry, 63(24), 8866-8878.

- Doron Scientific. (2023). 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene.

- Jørgensen, K. A. (2002). Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates. Organic & Biomolecular Chemistry, 1(1), 1-10.

- Pfaltz, A. (2008).

- Houk, K. N. (2014). Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. The Journal of Organic Chemistry, 79(18), 8569-8577.

- Rinner, U. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 184-210.

- Al-Tel, T. H. (2009). Synthesis of 1,4- and 1,3-bis-(5-alkylthio-1,3,4-oxadiazol-2-yl) benzenes. Molecules, 14(1), 456-468.

- Zhu, H. L. (2008). Bis[μ-1,3-bis(4,5-dihydroimidazol-2-yl)benzene-κ2 N:N′]bis[dichloridozinc(II)] N,N′-dimethylformamide disolvate. Acta Crystallographica Section E: Structure Reports Online, 64(10), m1236.

- Chalyk, B. A., & Fedyk, A. V. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-13.

- Shang, Y., et al. (2014).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 5. Diels–Alder Reaction [sigmaaldrich.com]

- 6. Bis(oxazoline) as Chiral Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. infoscience.epfl.ch [infoscience.epfl.ch]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 14. pubs.acs.org [pubs.acs.org]

- 15. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scispace.com [scispace.com]

- 18. C2-symmetric chiral bisoxazolines (BOX) ligands [sigmaaldrich.com]

Synthesis of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene: An Application Note and Detailed Protocol

Introduction: The Significance of Chiral Bis(oxazoline) Ligands

Chiral bis(oxazoline) ligands, often abbreviated as BOX ligands, represent a cornerstone in the field of asymmetric catalysis. Their prevalence stems from a unique combination of properties: straightforward synthesis from readily available chiral precursors, remarkable stability, and the ability to form well-defined C₂-symmetric complexes with a diverse range of transition metals.[1] This structural motif creates a rigid and predictable chiral environment around the metal center, enabling high levels of enantioselectivity in a multitude of organic transformations. These reactions include, but are not limited to, Diels-Alder reactions, Michael additions, and various carbon-carbon bond-forming reactions.[2][3] The specific ligand, 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene, is a member of the broader Phebox (phenyl-bis(oxazoline)) family of ligands and is valued for its application in stereoselective synthesis.

This application note provides a comprehensive and detailed protocol for the synthesis of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene. The procedure is based on a robust and efficient one-pot reaction between 1,3-dicyanobenzene and the chiral amino alcohol, (R)-2-amino-4-methyl-1-pentanol, catalyzed by a Lewis acid. Beyond a simple recitation of steps, this guide delves into the rationale behind the choice of reagents and conditions, offering insights to ensure a successful and reproducible synthesis.

Reaction Pathway and Mechanism

The synthesis proceeds via a Lewis acid-catalyzed double cyclization reaction. The generally accepted mechanism, akin to the Pinner reaction, involves the activation of the nitrile groups by the Lewis acid (in this case, anhydrous zinc chloride), making them more susceptible to nucleophilic attack by the amino group of (R)-2-amino-4-methyl-1-pentanol. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed imine, leading to the formation of the dihydrooxazole ring. The process occurs at both nitrile positions on the benzene ring to yield the desired bis(oxazoline) product.

Sources

Lewis acid catalysis with chiral bis(oxazoline) complexes

Advanced Protocol & Application Note: Lewis Acid Catalysis with Chiral Bis(oxazoline) Complexes

Executive Summary

Chiral C₂-symmetric bis(oxazoline) (BOX) ligands have revolutionized asymmetric catalysis since their introduction, becoming indispensable tools in the synthesis of complex organic molecules and active pharmaceutical ingredients[1]. When coordinated to transition metals or main-group metals—most notably copper(II), magnesium(II), and zinc(II)—these modular ligands form highly organized, tunable chiral Lewis acids[2]. This application note provides a comprehensive guide to utilizing Cu(II)-BOX complexes for enantioselective Diels-Alder cycloadditions, detailing the mechanistic causality behind experimental parameters and providing a self-validating protocol for drug development professionals and synthetic chemists.

Mechanistic Rationale & Catalyst Design

The success of BOX-metal catalyzed reactions hinges on the precise geometric arrangement of the catalyst-substrate complex.

-

Coordination Geometry & Two-Point Binding : For bidentate dienophiles like N-acyloxazolidinones, ₂ complexes adopt a distorted square-planar geometry[3]. The metal center acts as a potent Lewis acid, withdrawing electron density from the dienophile to lower its lowest unoccupied molecular orbital (LUMO), thereby accelerating the [4+2] cycloaddition[4].

-

Stereocontrol via Steric Shielding : The C4-substituents on the oxazoline rings (e.g., tert-butyl or phenyl groups) project directly into the coordination sphere. In the square-planar Cu(II) complex, one enantiotopic face of the bound dienophile is heavily shielded by these bulky groups, forcing the incoming diene to approach exclusively from the opposite, less hindered face[5].

-

Counterion Effects : The choice of counterion is critical. Weakly coordinating anions like triflate (OTf⁻) or hexafluoroantimonate (SbF₆⁻) are essential because they easily dissociate, allowing the bidentate substrate to bind tightly to the metal center without competitive inhibition[3].

Quantitative Data: Catalyst Performance

The table below summarizes the performance of various BOX-metal complexes in the benchmark Diels-Alder reaction between cyclopentadiene and N-acryloyloxazolidinone, illustrating the profound impact of the metal center and ligand sterics on stereochemical outcomes[6].

| Catalyst Complex | Metal Salt | Ligand Substituent | Temp (°C) | Yield (%) | Endo:Exo Ratio | Enantiomeric Excess (ee %) |

| ₂ | Cu(OTf)₂ | tert-Butyl | -78 | 98 | 98:2 | >98 |

| ₂ | Cu(OTf)₂ | Phenyl | -78 | 95 | 95:5 | 96 |

| ₂ | Mg(OTf)₂ | tert-Butyl | -78 | 85 | 90:10 | 80 (Reversal)* |

| [Fe(Ph-BOX)]Cl₃ | FeCl₃ | Phenyl | -20 | 82 | 88:12 | 75 |

*Note: Mg(II) complexes often adopt a tetrahedral or octahedral geometry rather than square-planar, which alters the spatial projection of the chiral environment and can lead to a reversal in face selectivity compared to Cu(II)[7].

Visualizing the Mechanistic Pathway

Mechanistic pathway of Cu(II)-BOX catalyzed enantioselective Diels-Alder cycloaddition.

Experimental Protocol: Enantioselective Diels-Alder Reaction

This self-validating protocol outlines the synthesis of the chiral cycloadduct using a 10 mol% loading of the₂ catalyst[5].

Reagents & Equipment:

-

Cu(OTf)₂ (Anhydrous, 99.99% trace metals basis)

-

(S,S)-t-Bu-BOX ligand

-

N-acryloyl-2-oxazolidinone (Dienophile)

-

Freshly cracked cyclopentadiene (Diene)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Activated 4 Å molecular sieves

-

Flame-dried Schlenk flasks and argon manifold

Step-by-Step Methodology:

Step 1: Catalyst Preparation (0.01 M Stock Solution)

-

Rationale : Cu(OTf)₂ is highly hygroscopic. Moisture competes with the dienophile for metal coordination, drastically reducing enantioselectivity. Rigorous Schlenk techniques are mandatory[5].

-

To a flame-dried Schlenk flask under argon, add (S,S)-t-Bu-BOX (0.11 mmol, 1.1 equiv relative to Cu) and dissolve in 10 mL anhydrous CH₂Cl₂.

-

In a separate flame-dried flask, suspend Cu(OTf)₂ (0.10 mmol, 1.0 equiv) in 10 mL anhydrous CH₂Cl₂.

-

Transfer the ligand solution to the Cu(OTf)₂ suspension via cannula. Stir at room temperature for 1–2 hours.

-

Validation : The solution will turn a clear, light blue, visually confirming the formation of the active₂ complex[6].

Step 2: Reaction Setup & Substrate Addition 6. To a third flame-dried Schlenk flask containing 250 mg of activated 4 Å molecular sieves, add N-acryloyl-2-oxazolidinone (1.0 mmol) and 5 mL anhydrous CH₂Cl₂[5]. 7. Rationale : Molecular sieves scavenge trace water, ensuring the structural integrity of the square-planar catalyst-substrate complex[3]. 8. Cool the substrate solution to -78 °C using a dry ice/acetone bath. 9. Add 10 mL of the prepared 0.01 M catalyst stock solution (10 mol% catalyst loading) dropwise via syringe. Stir for 30 minutes to allow for complete substrate chelation[5].

Step 3: Diene Addition & Cycloaddition 10. Rationale : Cyclopentadiene rapidly dimerizes at room temperature. It must be freshly "cracked" (distilled via retro-Diels-Alder of dicyclopentadiene) immediately prior to use to ensure accurate stoichiometry and high reactivity[5]. 11. Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise down the side of the cooled flask. 12. Rationale : Running the reaction at -78 °C maximizes the energy difference between the diastereomeric transition states, locking the conformation to yield >98% ee[3]. 13. Stir the reaction mixture at -78 °C for 24 hours. Monitor completion via TLC (Hexanes/EtOAc).

Step 4: Quench & Workup 14. Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ directly at -78 °C, then allow the mixture to warm to room temperature. 15. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6]. 16. Purify the crude product via flash column chromatography on silica gel to isolate the enantioenriched cycloadduct. Verify enantiomeric excess via chiral HPLC analysis.

Visualizing the Experimental Workflow

Step-by-step experimental workflow for the Cu(II)-BOX catalyzed Diels-Alder reaction.

References

-

[5] BenchChem. Application Note: Enantioselective Diels-Alder Reactions Catalyzed by a Copper(II)-(S,S)-Ph-BOX Complex. Benchchem.com. 5

-

[3] Evans, D.A., Miller, S.J., Lectka, T., von Matt, P. Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society.3

-

[1] Desimoni, G., Faita, G., Jørgensen, K.A. C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews. 1

-

[6] BenchChem. Application of Oxazoline Ligands in Asymmetric Diels-Alder Reactions: A Guide for Researchers. Benchchem.com. 6

-

[7] Ghosh, A.K. et al. Conformationally Constrained Bis(oxazoline) Derived Chiral Catalyst : A Highly Effective Enantioselective Diels-Alder Reaction. PMC. 7

-

[2] Johnson, J.S., Evans, D.A. Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research. 2

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Conformationally Constrained Bis(oxazoline) Derived Chiral Catalyst : A Highly Effective Enantioselective Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Improving enantioselectivity of i-Bu-BOX catalyzed reactions

Welcome to the technical support center for i-Bu-BOX catalyzed reactions. As Senior Application Scientists, we have compiled this guide to help you troubleshoot and optimize your experiments to achieve high enantioselectivity. This resource is designed for professionals in research and drug development and focuses on providing not just protocols, but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and challenges encountered when working with i-Bu-BOX catalyst systems.

Q1: My reaction is yielding the desired product, but the enantiomeric excess (% ee) is significantly lower than reported in the literature. What are the most common culprits?

A1: Achieving high enantioselectivity is a multifactorial challenge. When faced with low % ee, a systematic check of your foundational parameters is the most effective troubleshooting strategy.[1] The four most common areas to investigate are:

-

Reagent and Ligand Purity: The chiral ligand is the heart of the stereocontrol.[2] Even minor impurities in the i-Bu-BOX ligand, metal precursor, substrate, or solvent can interfere with the catalytic cycle, leading to a drop in enantioselectivity. Water, in particular, can deactivate or alter the catalyst's chiral environment.[1]

-

Catalyst Formation and Integrity: The active catalyst is a complex formed between your i-Bu-BOX ligand and a metal precursor. Incomplete formation, degradation, or the presence of off-cycle species can drastically reduce performance. Verifying the quality of both the ligand and the metal salt is a critical first step.[1]

-

Reaction Temperature: Asymmetric catalysis is highly sensitive to thermal energy.[1][2] Generally, lower temperatures increase the energy difference between the two diastereomeric transition states, favoring the formation of one enantiomer and thus increasing the % ee.[3] Minor fluctuations from the optimal temperature can lead to significant drops in selectivity.

-

Solvent Choice: The solvent does more than just dissolve the reagents; it is an active participant in the reaction's microenvironment.[4] It can influence the conformation and stability of the catalyst-substrate complex.[1] A switch in solvent can sometimes lead to dramatic changes in enantioselectivity, and even inversion of the major enantiomer.[5]

Q2: Can the source or batch of the metal precursor affect the enantioselectivity?

A2: Absolutely. The metal precursor is a critical component of your active catalyst. Its purity, hydration state, and even the counter-ion can have a profound impact.

-

Purity and Oxidation State: Impurities in the metal salt can act as catalysts for a non-selective background reaction, eroding the overall % ee.[6] Ensure you are using a high-purity grade from a reputable supplier.

-

Hydration State: Many metal salts (e.g., Cu(OTf)₂, Zn(OTf)₂) are hygroscopic. Water molecules coordinated to the metal center can interfere with the binding of the chiral i-Bu-BOX ligand, leading to the formation of less selective or inactive catalytic species. Using an anhydrous grade of the metal salt and handling it in an inert atmosphere is crucial.

-

Counter-ion Effects: The counter-ion (e.g., OTf⁻, SbF₆⁻, Cl⁻) influences the Lewis acidity and coordination geometry of the metal center. A more weakly coordinating anion generally leads to a more Lewis acidic and reactive metal center, which can be beneficial for catalyst activity and selectivity.

Q3: How does catalyst loading influence the % ee of the reaction?

A3: Catalyst loading can have a non-linear effect on enantioselectivity. While a higher loading might increase the reaction rate, it doesn't always translate to better selectivity.

-

Background Reaction: At very low catalyst loadings, the rate of the desired asymmetric reaction might be slow enough that a non-catalyzed or impurity-catalyzed background reaction becomes significant, leading to a lower % ee.

-

Catalyst Aggregation: At high concentrations, the active catalyst complex may begin to aggregate. These aggregates can have different catalytic properties and often exhibit lower enantioselectivity than the monomeric species. It is often beneficial to screen a range of catalyst loadings (e.g., 1 mol% to 10 mol%) to find the optimal balance between reaction rate and enantioselectivity.

Troubleshooting Guide: From Low % ee to Optimized Results

This section provides a structured approach to diagnosing and solving specific problems with enantioselectivity.

Initial Troubleshooting Workflow

When encountering low enantioselectivity, it is critical to proceed logically rather than changing multiple variables at once. The following workflow provides a systematic approach to identify the root cause of the problem.

Caption: Systematic workflow for troubleshooting low enantioselectivity.

Issue 1: Inconsistent Enantioselectivity Between Batches

This common problem often points to subtle variations in setup or reagent quality.

Diagnosis and Solution:

-

Ligand Purity: Was the i-Bu-BOX ligand from a new bottle or a different supplier? Has the old bottle been stored properly?

-

Action: Confirm the purity and integrity of the ligand using techniques like NMR spectroscopy or chiral HPLC. If you synthesize your own ligand, ensure the final purification step is rigorous.[1] The synthesis of bis(oxazoline) ligands typically involves the cyclization of a 2-amino alcohol with a suitable dicarboxylic acid or dinitrile derivative.[7]

-

-

Solvent Water Content: The most frequent cause of inconsistency is water. A "dry" solvent from a bottle that has been opened multiple times may have absorbed significant atmospheric moisture.

-

Action: Use freshly distilled solvent from a suitable drying agent (e.g., CaH₂ for hydrocarbons, Na/benzophenone for ethers) or use solvent from a sealed septum-capped bottle of anhydrous grade. See Protocol 1 for details.

-

-

Metal Precursor: As discussed in the FAQs, the quality and handling of the metal salt are paramount.

-

Action: Purchase anhydrous grade salts and store them in a desiccator or glovebox. Avoid leaving the bottle open to the atmosphere.

-

Protocol 1: Preparation of Anhydrous Solvent

-

Pre-Drying: If the solvent has significant water content, pre-dry it with a less reactive drying agent (e.g., MgSO₄, Na₂SO₄).

-

Distillation: Set up a distillation apparatus under an inert atmosphere (Nitrogen or Argon).

-

Drying Agent: Add an appropriate drying agent to the distillation flask.

-

For Dichloromethane (DCM): Calcium hydride (CaH₂). Reflux for at least 2 hours before distillation.

-

For Toluene: Sodium metal and benzophenone. Reflux until a persistent deep blue or purple color indicates the solution is anhydrous and oxygen-free.

-

For Tetrahydrofuran (THF): Sodium metal and benzophenone.

-

-

Collection: Distill the solvent directly into an oven-dried flask containing molecular sieves (4Å) for storage, or directly into the reaction flask. Maintain the inert atmosphere throughout.

Issue 2: The Reaction Stalls or is Sluggish with Low % ee

Poor reactivity coupled with low selectivity often indicates a problem with the formation or stability of the active catalyst.

Diagnosis and Solution:

-

Catalyst Formation: The in-situ generation of the catalyst is a critical step. The ligand and metal salt must be combined under specific conditions to form the active complex.

Caption: In-situ formation of the active i-Bu-BOX metal catalyst.

-

Action: Ensure the ligand and metal salt are stirred together in the reaction solvent for a sufficient period before adding the substrate. This pre-formation step (typically 30-60 minutes at room temperature) is often necessary to allow for complete complexation. Always perform this under a strictly inert atmosphere.

-

-

Control Reaction: To confirm your catalyst system is viable, run a control reaction using a substrate that is well-documented to give high % ee with your specific i-Bu-BOX catalyst.[1]

-

Action: See Protocol 2 for a general procedure. If this control reaction also fails, the issue is definitively with your ligand, metal salt, or general technique. If it succeeds, the problem lies with the specific substrate you are trying to use.

-

Protocol 2: Catalyst Activity Benchmark Test (General)

-

Setup: To an oven-dried Schlenk flask under Argon, add the i-Bu-BOX ligand (e.g., 0.011 mmol, 1.1 mol%).

-

Metal Addition: Add the anhydrous metal precursor (e.g., Cu(OTf)₂, 0.01 mmol, 1.0 mol%).

-

Solvent: Add 2.0 mL of freshly distilled, anhydrous solvent (e.g., DCM).

-

Pre-formation: Stir the mixture at room temperature for 1 hour. A color change is often observed as the complex forms.

-

Cooling: Cool the reaction mixture to the literature-specified temperature (e.g., -78 °C, using a dry ice/acetone bath).

-

Substrate Addition: Add the benchmark substrate (e.g., a simple styrene derivative for a cyclopropanation reaction, 1.0 mmol).

-

Reagent Addition: Slowly add the second reagent (e.g., ethyl diazoacetate) via syringe pump over several hours.

-

Analysis: After the reaction is complete, quench appropriately and analyze the crude mixture by chiral HPLC or GC to determine the % ee. The result should be compared to established literature values.

Issue 3: Enantioselectivity is Moderate and Does Not Improve

If you have verified your reagents and catalyst formation but are "stuck" at a moderate % ee, a systematic optimization of reaction parameters is required.

Diagnosis and Solution:

-

Temperature Screening: This is the most powerful tool for improving enantioselectivity. The relationship between the enantiomeric ratio (and thus % ee) and temperature is governed by the Eyring equation. A larger difference in the activation enthalpies (ΔΔH‡) between the two diastereomeric transition states will result in higher selectivity, an effect that is magnified at lower temperatures.[3][8]

-

Action: Screen a range of temperatures. Start with room temperature and incrementally decrease it (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Be aware that reaction times will increase significantly at lower temperatures.[9]

-

-

Solvent Screening: The solvent can stabilize or destabilize the transition states, altering their energy difference.[4][10] Non-coordinating solvents like dichloromethane or toluene often give different results than coordinating solvents like THF or diethyl ether.[11]

-

Action: Set up a parallel screen of several anhydrous solvents under identical conditions (temperature, concentration). This is often the key to breaking through a selectivity plateau.

-

Data Presentation: Impact of Temperature and Solvent

The following table illustrates hypothetical results from an optimization study for a generic i-Bu-BOX/Cu(OTf)₂ catalyzed reaction, demonstrating the powerful effect of these two variables.

| Entry | Solvent | Temperature (°C) | Yield (%) | % ee |

| 1 | DCM | 25 | 95 | 75 |

| 2 | DCM | 0 | 91 | 88 |

| 3 | DCM | -40 | 85 | 94 |

| 4 | Toluene | 0 | 93 | 91 |

| 5 | THF | 0 | 88 | 62 |

| 6 | Et₂O | -40 | 79 | 96 |

This is example data and actual results will vary by reaction.

References

-

Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. [Link]

-

da Plama Carreiro, E., et al. (2005). Isbut-Box: A new chiral C2 symmetric bis-oxazoline for catalytic enantioselective synthesis. Journal of Molecular Catalysis A: Chemical, 236(1–2), 38–45. [Link]

-

Zhang, W., et al. (2020). New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes. Chem, 6(5), 1162-1177. [Link]

-

Xu, J., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry, 68(25), 9638–9642. [Link]

-

Contente, M. L., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. Chemistry – A European Journal, 28(44). [Link]

-

Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. (2003). ResearchGate. [Link]

-

Feng, X., et al. (2014). Side Arm Strategy for Catalyst Design: Modifying Bisoxazolines for Remote Control of Enantioselection and Related. Accounts of Chemical Research, 47(6), 1939-1952. [Link]

-

Bisoxazoline ligand. (2015). ORGANIC CHEMISTRY SELECT. [Link]

-

Vanable, E. P., et al. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Organic Letters, 25(49), 9108–9113. [Link]

-

Gfeller, M. P., et al. (2002). Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands: Which Factors Influence the Enantioselectivity? Chemical Reviews, 102(10), 3533-3566. [Link]

-

Li, G., et al. (2021). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. Surface Science Reports, 76(4), 100541. [Link]

-

Inside or outside the box? Effect of substrate location on coordination-cage based catalysis. (n.d.). Royal Society of Chemistry. [Link]

-

Temperature-effected tuning of enantioselectivity in asymmetric catalysis. (n.d.). National Open Access Monitor, Ireland. [Link]

-

Sromek, A. W., & Grembecka, J. (2018). Recent Advances in the Enantioselective Radical Reactions. Molecules, 23(11), 2849. [Link]

-

Asymmetric reactions_synthesis. (n.d.). SlidePlayer. [Link]

-

Fu, G. C., et al. (2011). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS. Organic Syntheses, 88, 227-237. [Link]

-

Asymmetric Catalysis. (n.d.). Mettler Toledo. [Link]

-

Hutchings, G. J., & Thomas, J. M. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Review of Materials Research, 35, 309-340. [Link]

-

Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis. (2020). MDPI. [Link]

-

Development of catalytic direct-type Mannich reactions of sulfonylimidates using an organosuperbase as a catalyst. (n.d.). The Kobayashi Group. [Link]

-

The Merger of Transition Metal and Photocatalysis: Recent Advances and Prospects in Asymmetric Intermolecular 1,2-Difunctionalization of Alkenes. (2026). MDPI. [Link]

-

Highly Enantioselective Carbonyl-ene Reactions Catalyzed by a Hindered Silyl−Salen−Cobalt Complex. (2007). Organic Chemistry Portal. [Link]

-

A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. (2023). Organic Letters. [Link]

-

Mellmer, M. A., et al. (2014). Solvent Effects in Acid-Catalyzed Biomass Conversion Reactions. Angewandte Chemie International Edition, 53(44), 11871-11875. [Link]

-

Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes. (2024). MDPI. [Link]

- US8580704B2 - Catalyst precursors, catalysts and methods of producing same. (n.d.).

-

Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts. (2018). The Journal of Organic Chemistry. [Link]

-

From deposited metal precursors to supported atoms or nanoparticles. (2024). NSF PAR. [Link]

-

Bisoxazoline ligand. (n.d.). Wikipedia. [Link]

-

Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. (2020). MDPI. [Link]

-

Solvent effects on the catalytic activity of subtilisin suspended in compressed gases. (1996). PubMed. [Link]

-

Organocatalytic Enantioselective Alkylation of Aldehydes with [Fe(bpy)3]Br2 Catalyst and Visible Light. (n.d.). Unibo. [Link]

-

Synthesis of Metal-Containing Silica-Based Catalysts Using Cage Siloxanes as Building Blocks. (n.d.). Hokkaido University. [Link]

-

Substrate and Enzyme Specificity of the Kinetic Isotope Effects Associated with the Dioxygenation of Nitroaromatic Contaminants. (2016). Environmental Science & Technology. [Link]

-

Substrate-Assisted Catalysis: Implications for Biotechnology and Drug Design. (2000). Mickey Kosloff's Lab. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]

- 5. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 6. US8580704B2 - Catalyst precursors, catalysts and methods of producing same - Google Patents [patents.google.com]

- 7. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Sci-Hub. Isbut-Box: A new chiral C2 symmetric bis-oxazoline for catalytic enantioselective synthesis / Journal of Molecular Catalysis A: Chemical, 2005 [sci-hub.box]

Technical Support Center: Optimization of Copper(II)-i-Bu-BOX Catalysis

Welcome to the technical support center for the optimization of reaction conditions using Copper(II)-iso-propyl-bis(oxazoline) (Cu(II)-i-Bu-BOX) catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of asymmetric catalysis and troubleshoot common experimental challenges. Our approach is rooted in explaining the "why" behind each experimental choice, ensuring a deep understanding of the catalyst system for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the setup and handling of Cu(II)-i-Bu-BOX catalyzed reactions.

Q1: How should I prepare the active Cu(II)-i-Bu-BOX catalyst for my reaction?

A1: The active catalyst is typically prepared in situ just before the addition of your substrates. This method is preferred as it avoids the isolation of the potentially sensitive catalyst complex. The general procedure involves stirring the Copper(II) salt (e.g., Cu(OTf)₂) with the i-Bu-BOX ligand (typically 1.05-1.1 equivalents relative to the copper salt) in an anhydrous, inert solvent for 30-60 minutes at room temperature. This allows for the formation of the chiral complex before the reaction begins. It is critical to perform this under an inert atmosphere (e.g., argon or nitrogen) as moisture and oxygen can negatively impact catalyst activity.[1]

Q2: Which Copper(II) salt is the best choice? Does the counterion matter?

A2: The choice of the copper salt, and specifically its counterion, is one of the most critical parameters influencing both catalytic activity and enantioselectivity.[2][3] The counterion directly affects the geometry and Lewis acidity of the copper center.

-

Weakly Coordinating Counterions (OTf⁻, SbF₆⁻): These are the most common and often superior choices. They readily dissociate from the copper center, creating a more vacant and highly Lewis acidic site for substrate coordination. This generally leads to higher reaction rates and selectivities.[3][4] For example, the SbF₆⁻ counterion can make the catalyst up to 20 times more reactive than its triflate (OTf⁻) counterpart in certain Diels-Alder reactions.[4]

-

Coordinating Counterions (Cl⁻, Br⁻, OAc⁻): These anions can remain coordinated to the copper center, altering the complex's geometry from the ideal square planar or square pyramidal to a less active distorted geometry.[2] This often results in prohibitively slow reactions and poor enantioselectivities.[2][5] If you must use a halide source like CuCl₂, adding a halide scavenger such as silver triflate (AgOTf) can significantly improve results by precipitating AgCl and freeing up the coordination site on the copper.[5]

Q3: What is a standard catalyst loading for these reactions?

A3: A typical starting point for catalyst loading is between 5-10 mol %.[5][6] Once optimal conditions are found, the loading can often be reduced to 1-2 mol % without a significant drop in performance, which is crucial for process chemistry and large-scale synthesis. However, at very low catalyst loadings, the reaction may become more sensitive to impurities and trace amounts of air or water, potentially leading to lower yields.[7]

Q4: How should I handle and store the i-Bu-BOX ligand and copper salts?

A4: Both the chiral bis(oxazoline) ligand and the copper salts (especially anhydrous versions and those with hygroscopic counterions like triflate) should be stored in a desiccator under an inert atmosphere to protect them from moisture and air. The ligand is a high-value, enantiopure compound, and its integrity is key to the success of the asymmetric reaction.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction shows little to no conversion to the desired product. What are the likely causes and how can I fix it?

A: Low or no yield is a common issue that can typically be traced back to the catalyst's activity or the reaction environment.

Caption: Troubleshooting workflow for low enantioselectivity.

-

Cause A: High Reaction Temperature: The enantioselectivity of a reaction is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. This difference is often small, and thermal energy at higher temperatures can allow the reaction to overcome both energy barriers, leading to a more racemic product.

-

Cause B: Catalyst Geometry and Environment: The precise three-dimensional structure of the active catalyst is dictated by the ligand, the copper center, the counterion, and any coordinating solvent molecules. [2][4]A poorly defined or fluxional structure will not provide effective stereochemical communication.

-

Solution:

-

Counterion Optimization: As with yield, weakly coordinating anions like OTf⁻ and SbF₆⁻ are crucial. They enforce a more rigid and well-defined square-planar geometry, which is essential for creating a discriminating chiral pocket. [4] 2. Solvent Screening: The solvent can subtly influence the catalyst structure. [9]A screen of anhydrous, non-coordinating solvents is highly recommended. See the data table below for suggestions.

-

-

-

Cause C: Ligand Purity: The entire basis of the asymmetric induction is the enantiopurity of the i-Bu-BOX ligand.

-

Solution: Always use ligands with >99% ee from a reputable source. If there is any doubt, verify the enantiopurity analytically.

-

Data Summary & Protocols

Table 1: Influence of Copper(II) Source on Catalyst Performance

| Copper(II) Salt | Counterion (X) | Typical Geometry with BOX Ligand | Expected Activity | Expected Selectivity | Reference |

| Cu(OTf)₂ | Triflate (OTf⁻) | Distorted Square Planar / Octahedral | High | Good to Excellent | [2][4] |

| Cu(SbF₆)₂ | Hexafluoroantimonate (SbF₆⁻) | Distorted Square Planar (non-coordinating) | Very High | Good to Excellent | [4] |

| Cu(OAc)₂ | Acetate (OAc⁻) | Variable, can be bidentate | Moderate to Low | Moderate to Poor | [6][10][11] |

| CuCl₂ | Chloride (Cl⁻) | Distorted Square-Planar (coordinating) | Very Low | Poor | [2][5] |

| Cu(BF₄)₂ | Tetrafluoroborate (BF₄⁻) | Distorted Square Planar | High | Good to Excellent | [12] |

Table 2: Common Solvents for Screening

| Solvent | Polarity | Coordinating Ability | Common Use Case |

| Dichloromethane (CH₂Cl₂) | Medium | Low | General purpose, good solubility for many substrates. |

| Toluene | Low | Low | Non-coordinating, useful for a range of temperatures. |

| Tetrahydrofuran (THF) | Medium | Medium | Can coordinate to Cu, may be beneficial or detrimental. |

| Diethyl Ether (Et₂O) | Low | Medium | Often used at low temperatures. |

| α,α,α-Trifluorotoluene | Medium | Low | Increases solubility of gases like O₂ for aerobic reactions. |

Experimental Protocol: General Procedure for an Asymmetric Reaction

-

Glassware Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the Copper(II) salt (e.g., Cu(OTf)₂, 0.05 mmol, 5 mol %).

-

Inert Atmosphere: Seal the flask with septa, and purge with dry argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas for the duration of the reaction.

-

Catalyst Formation: Using a gas-tight syringe, add the anhydrous solvent (e.g., CH₂Cl₂, 2.0 mL). Stir to dissolve the salt. In a separate flame-dried vial, dissolve the (S,S)-i-Bu-BOX ligand (0.055 mmol, 5.5 mol %) in the anhydrous solvent (1.0 mL) and add it to the flask via syringe. Stir the resulting solution at room temperature for 30-60 minutes.

-

Reaction Initiation: Cool the flask to the desired reaction temperature (e.g., -20 °C). Dissolve the primary substrate (1.0 mmol, 1.0 equiv) in the anhydrous solvent (2.0 mL) and add it to the catalyst solution.

-

Substrate Addition: Slowly add the second substrate (1.1 mmol, 1.1 equiv) to the reaction mixture over a period of time (e.g., 1 hour) using a syringe pump. This can be critical for minimizing side reactions.

-

Monitoring: Stir the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction according to the specific requirements of your transformation (e.g., with a saturated aqueous solution of NH₄Cl). Proceed with standard extraction, drying, and purification (typically silica gel chromatography) to isolate the product.

-

Analysis: Determine the yield of the isolated product and its enantiomeric excess using chiral HPLC or GC.

References

-

Owen, M. E. et al. (2012). Influence of counterions on the structure of bis(oxazoline)copper(ii) complexes; an EPR and ENDOR investigation. Dalton Transactions. Available at: [Link]

-

Evans, D. A. et al. (2000). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research. Available at: [Link]

-

White, M. C. et al. (2023). Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives. PMC. Available at: [Link]

-

Li, W. et al. (2025). Copper(ii)-catalyzed enantioselective decarboxylative Mannich reaction coordinated by supramolecular organic amine cages. Chemical Science. Available at: [Link]

- Evans, D. A. et al. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Organic Letters.

-

Gong, L. et al. (2018). Copper(II)-Catalyzed Asymmetric Photoredox Reactions: Enantioselective Alkylation of Imines Driven by Visible Light. Journal of the American Chemical Society. Available at: [Link]

-

Li, W. et al. (2025). Copper(ii)-catalyzed enantioselective decarboxylative Mannich reaction coordinated by supramolecular organic amine cages. PMC. Available at: [Link]

-

ResearchGate (n.d.). Optimization of the reaction conditions. 1. Available at: [Link]

-

Owen, M. E. et al. (2012). Influence of counterions on the structure of bis(oxazoline) copper(II) complexes; an EPR and ENDOR investigation. ResearchGate. Available at: [Link]

-

Thomas, C. M. et al. (2020). Tuning the copper(II)/copper(I) redox potential for more robust copper-catalyzed C—N bond forming reactions. PMC. Available at: [Link]

-

Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]

-